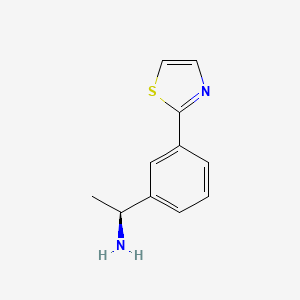

(S)-1-(3-thiazol-2-yl-phenyl)-ethylamine

Description

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

(1S)-1-[3-(1,3-thiazol-2-yl)phenyl]ethanamine |

InChI |

InChI=1S/C11H12N2S/c1-8(12)9-3-2-4-10(7-9)11-13-5-6-14-11/h2-8H,12H2,1H3/t8-/m0/s1 |

InChI Key |

BXQCYCFGOWCYFO-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC(=C1)C2=NC=CS2)N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=NC=CS2)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

The compound is primarily explored for its potential applications in pharmaceutical development . Thiazole derivatives, including (S)-1-(3-thiazol-2-yl-phenyl)-ethylamine, have shown promising results in the treatment of various cancers. For instance, studies have demonstrated that thiazole-containing compounds exhibit significant antiproliferative activities against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific structural modifications can enhance their efficacy against these cancer types, indicating the importance of structure-activity relationships (SAR) in drug design .

Synthetic Pathways

The synthesis of (S)-1-(3-thiazol-2-yl-phenyl)-ethylamine can be achieved through various methods, including:

- Coupling Reactions : Utilizing acetophenone derivatives and phenacyl bromide as key reactants has been effective in generating thiazole-based compounds with enhanced biological activity .

- Heterocyclization : This method involves the formation of thiazole rings from appropriate precursors, allowing for the introduction of various substituents that can modulate biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-1-(3-thiazol-2-yl-phenyl)-ethylamine, a comparative analysis with structurally similar compounds is essential. The following table summarizes some notable analogues and their characteristics:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| 4-(Pyridin-3-yl)thiazol-2-amine | Structure | 0.76 | Contains a pyridine ring enhancing solubility |

| 4-(Pyridin-4-yl)thiazol-2-amine | Structure | 0.75 | Different substitution pattern; varied biological activity |

| 5-Methyl-4-phenylthiazol-2-amines | Structure | 0.73 | Methyl substitution may affect lipophilicity |

| Thiazolo[4,5-h]isoquinolin-2-amines | Structure | 0.71 | Complex structure; unique interactions due to isoquinoline |

This table highlights the diversity within thiazole derivatives while underscoring the specific biological activities and applications of (S)-1-(3-thiazol-2-yl-phenyl)-ethylamine.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of thiazole derivatives in clinical settings:

- Anticancer Studies : A study reported that novel 1,3-thiazole derivatives exhibited potent activity against breast cancer cell lines with minimal cytotoxicity towards normal epithelial cells . This suggests a favorable therapeutic window for potential drug candidates.

- Neurodegenerative Disease Research : Another investigation into thiazole-based compounds demonstrated their effectiveness as acetylcholinesterase inhibitors, showcasing potential applications in treating Alzheimer's disease .

- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and neurodegeneration, further supporting their therapeutic potential .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the phenyl ring or the heterocyclic system. Key examples include:

Key Observations :

- Thiazole vs. Methoxy/Methyl : The thiazole ring in the target compound introduces nitrogen and sulfur atoms, enabling stronger intermolecular interactions (e.g., hydrogen bonds and van der Waals forces) compared to methoxy or methyl groups . This may enhance binding affinity in enzyme-targeted drug design.

- Enantiomeric Specificity : The (S)-configuration in the target compound and (S)-1-(4-Methoxyphenyl)ethylamine contrasts with the (R)-form in 4-methylphenyl derivatives. Enantiopure synthesis methods (e.g., using chiral precursors or catalysts) are critical for optimizing pharmacological activity .

Stability and Molecular Interactions

X-ray studies demonstrate that hydrogen bonding between the amine group and adjacent electronegative atoms (e.g., thiazole’s nitrogen) stabilizes the target compound’s conformation . In contrast, (R)-(+)-1-(4-Methylphenyl)ethylamine relies on weaker C–H···π interactions, reducing its thermal stability compared to thiazole analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-thiazol-2-yl-phenyl)-ethylamine?

- Methodology :

- Step 1 : Start with 3-bromophenyl-thiazole. Perform a nucleophilic substitution using ethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : For enantiomeric resolution, use chiral tartaric acid derivatives to separate the (S)-enantiomer via diastereomeric salt formation, followed by recrystallization .

- Validation : Confirm configuration via polarimetry ([α]D) and chiral HPLC (Chiralpak® AD-H column, hexane:isopropanol = 90:10) .

- Key Reference : Similar synthesis protocols for thiazole-phenyl derivatives are detailed in Araujo et al. (2006), which describes carbamate formation via chloroformate intermediates .

Q. How can the stereochemical configuration of the (S)-enantiomer be unequivocally confirmed?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/water). Use SHELXL for refinement, applying Hirshfeld atom refinement (HAR) for accurate H-atom positioning. The Flack parameter should confirm the absolute configuration .

- Alternative : Compare experimental circular dichroism (CD) spectra with DFT-computed spectra for the (S)-form.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆. Key signals: thiazole protons (δ 7.2–8.1 ppm), ethylamine NH₂ (δ 1.8–2.2 ppm, split due to chirality).

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ = 221.1).

- IR : Confirm NH₂ stretches (3350–3300 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodology :

- Catalytic Asymmetric Synthesis : Employ chiral ligands like (S)-BINAP or Josiphos derivatives in palladium-catalyzed cross-coupling reactions to directly yield the (S)-enantiomer .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively hydrolyze the (R)-enantiomer from a racemic mixture in organic solvents .

- Troubleshooting : Monitor enantiomeric excess (ee) via chiral GC-MS or HPLC after each step.

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

- Metabolite Interference : Perform LC-MS to rule out degradation products. For receptor-binding assays, include negative controls with scrambled stereoisomers .

- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentration; maintain fixed [ATP] = 1 mM .

Q. What strategies improve crystal quality for X-ray diffraction studies?

- Methodology :

- Crystallization Screening : Use vapor diffusion (sitting-drop method) with PEG 4000 as precipitant. Add 5% glycerol as a cryoprotectant.

- Data Collection : Collect high-resolution data (≤1.0 Å) at 100 K. Use SIR97 for initial phasing and SHELXL for refinement, applying TWIN commands if twinning is detected .

- Reference : Araujo et al. (2006) achieved R-factor = 0.032 using similar protocols .

Methodological Notes

- Avoiding Commercial Bias : Synthesis protocols prioritize academic lab-scale methods (e.g., chiral resolution over industrial chromatography).

- Data Reproducibility : Detailed crystallization conditions and assay parameters are provided to mitigate experimental variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.